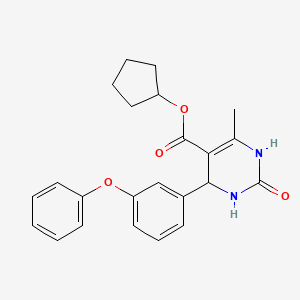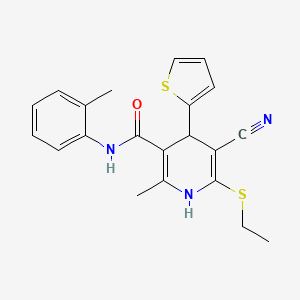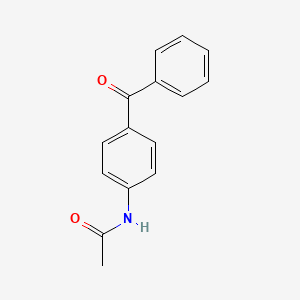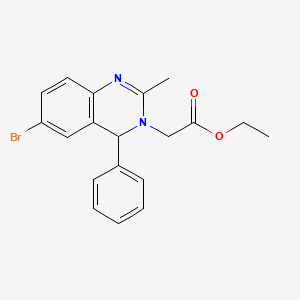![molecular formula C16H14N2O7S B5160471 5-({[4-(acetylamino)phenyl]sulfonyl}amino)isophthalic acid](/img/structure/B5160471.png)
5-({[4-(acetylamino)phenyl]sulfonyl}amino)isophthalic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-({[4-(acetylamino)phenyl]sulfonyl}amino)isophthalic acid, also known as Sulfamethoxazole, is a sulfonamide antibiotic that is widely used in the treatment of bacterial infections. It was first synthesized in the 1960s and has since become a popular choice for treating a wide range of bacterial infections. In
Mécanisme D'action
5-({[4-(acetylamino)phenyl]sulfonyl}amino)isophthalic acidzole works by inhibiting the synthesis of folic acid in bacteria. Folic acid is essential for the growth and replication of bacteria, and without it, the bacteria are unable to survive. 5-({[4-(acetylamino)phenyl]sulfonyl}amino)isophthalic acidzole binds to the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid, and prevents it from functioning properly.
Biochemical and Physiological Effects
5-({[4-(acetylamino)phenyl]sulfonyl}amino)isophthalic acidzole has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the growth of bacteria by interfering with folic acid synthesis. It has also been found to have anti-inflammatory properties and may be effective in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
5-({[4-(acetylamino)phenyl]sulfonyl}amino)isophthalic acidzole has a number of advantages for lab experiments. It is readily available and relatively inexpensive. It is also effective against a wide range of bacteria, making it a useful tool for studying bacterial infections. However, it does have some limitations. It can be toxic to certain cell types, and its effectiveness can be reduced by the development of bacterial resistance.
Orientations Futures
There are a number of future directions for the study of 5-({[4-(acetylamino)phenyl]sulfonyl}amino)isophthalic acidzole. One area of research is the development of new and more effective antibiotics. Another area of research is the study of the mechanisms of bacterial resistance to 5-({[4-(acetylamino)phenyl]sulfonyl}amino)isophthalic acidzole. Additionally, there is ongoing research into the potential use of 5-({[4-(acetylamino)phenyl]sulfonyl}amino)isophthalic acidzole in the treatment of inflammatory diseases.
Conclusion
In conclusion, 5-({[4-(acetylamino)phenyl]sulfonyl}amino)isophthalic acidzole is a widely used antibiotic that has been extensively studied for its antibacterial properties. It works by inhibiting the synthesis of folic acid in bacteria and has been found to be effective against a wide range of gram-positive and gram-negative bacteria. While it has a number of advantages for lab experiments, it also has some limitations, including toxicity to certain cell types and the development of bacterial resistance. Ongoing research is focused on the development of new antibiotics, the study of bacterial resistance, and the potential use of 5-({[4-(acetylamino)phenyl]sulfonyl}amino)isophthalic acidzole in the treatment of inflammatory diseases.
Méthodes De Synthèse
5-({[4-(acetylamino)phenyl]sulfonyl}amino)isophthalic acidzole can be synthesized by the reaction of 4-aminobenzenesulfonamide with 5-bromo-2-nitrobenzoic acid in the presence of a base. The resulting product is then reduced with iron powder to yield 5-({[4-(acetylamino)phenyl]sulfonyl}amino)isophthalic acidzole.
Applications De Recherche Scientifique
5-({[4-(acetylamino)phenyl]sulfonyl}amino)isophthalic acidzole has been extensively studied for its antibacterial properties and has been found to be effective against a wide range of gram-positive and gram-negative bacteria. It has been used in the treatment of urinary tract infections, respiratory tract infections, and skin infections. It has also been used in combination with other antibiotics to treat more severe infections.
Propriétés
IUPAC Name |
5-[(4-acetamidophenyl)sulfonylamino]benzene-1,3-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O7S/c1-9(19)17-12-2-4-14(5-3-12)26(24,25)18-13-7-10(15(20)21)6-11(8-13)16(22)23/h2-8,18H,1H3,(H,17,19)(H,20,21)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVHQXZFPSBTTKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC(=C2)C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 5-(acetyloxy)-1-[2,3-bis(acetyloxy)propyl]-2-methyl-1H-indole-3-carboxylate](/img/structure/B5160391.png)
![N~2~-(2-chlorophenyl)-N~1~-(4-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5160396.png)
amine hydrochloride](/img/structure/B5160409.png)
![butyl 4-{5-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}benzoate](/img/structure/B5160410.png)
![4-fluoro-N-(4-methylphenyl)-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide](/img/structure/B5160412.png)
![2-(2-methylphenyl)-8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5160427.png)

![2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-[(2-methyl-4-nitrophenyl)amino]acrylonitrile](/img/structure/B5160451.png)
![methyl 5-(2-fluorophenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B5160456.png)
![3-methyl-N-[2-methyl-5-(propionylamino)phenyl]benzamide](/img/structure/B5160464.png)



